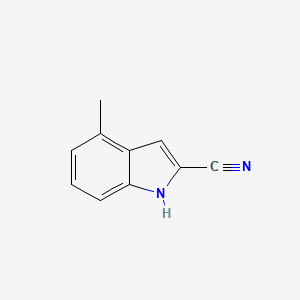

4-Methyl-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-methyl-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-5,12H,1H3 |

InChI Key |

TZKNXOZPVUFKAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1h Indole 2 Carbonitrile and Its Derivatives

General Strategies for Indole-2-carbonitrile Synthesis

The preparation of the indole-2-carbonitrile framework can be achieved through various synthetic routes, primarily involving precursor-based methods or de novo ring formation via cyclization reactions.

A common and straightforward method for synthesizing 1H-indole-2-carbonitriles begins with the corresponding 1H-indole-2-carboxamides. nih.govresearchgate.net This transformation is typically an acid-catalyzed dehydration reaction. The reaction of 1H-indole-2-carboxamide derivatives with a dehydrating agent like phosphorus(V) oxychloride (POCl₃) in a suitable solvent such as chloroform (B151607) under reflux conditions affords the desired 1H-indole-2-carbonitriles in good yields, often ranging from 65% to 85%. nih.govresearchgate.net

Another precursor-based strategy involves the direct cyanation of an indole (B1671886) ring. nih.gov This can be accomplished using various cyanide sources. Methods have been developed that utilize reagents such as zinc cyanide (Zn(CN)₂), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), acetonitrile, or tert-butyl isocyanide to introduce the nitrile function directly onto the indole scaffold, although regioselectivity can be a challenge depending on the substitution pattern of the starting indole. nih.gov

Table 1: Overview of Selected Precursor-Based Syntheses for Indole-2-carbonitriles

| Starting Material | Reagent(s) | Product | Typical Yield | Reference |

| 1H-Indole-2-carboxamide | POCl₃, CHCl₃ | 1H-Indole-2-carbonitrile | 65-85% | nih.govresearchgate.net |

| 4-Hydroxyindole-2-carboxamide | PPSE, CHCl₃ | 4-Hydroxyindole-2-carbonitrile | 81% | tandfonline.com |

| Substituted Indoles | Various Cyanide Sources (e.g., Zn(CN)₂) | Cyanated Indoles | Variable | nih.gov |

Note: PPSE stands for Polyphosphoric acid trimethylsilyl (B98337) ester.

The de novo synthesis of the indole ring offers a powerful alternative for accessing substituted indole-2-carbonitriles. These methods build the heterocyclic core from non-indolic starting materials.

One such strategy involves the thermal cyclization of a vinylnitrene intermediate. For example, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile was achieved from an acyclic azide (B81097) precursor. tandfonline.com In this multi-step sequence, an azidoamide was heated in toluene, leading to a ring-closure reaction to form the indole-2-carboxamide, which was subsequently dehydrated to the target nitrile. tandfonline.com

Palladium-catalyzed reactions are central to modern indole synthesis. mdpi.com The Larock indole synthesis, a type of palladium-catalyzed annulation, can be used for macrocyclization reactions to form complex structures containing an indole core. nih.gov A highly versatile approach involves a two-step sequence starting with a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline derivative to form the 2-substituted indole. mdpi.commdpi.com This cyclization can be promoted by various transition metals or strong bases. mdpi.com

Several classic named reactions for indole synthesis can also be adapted to produce indole-2-carbonitrile derivatives by selecting appropriately substituted precursors:

Reissert Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting acid to form the indole. pharmaguideline.com

Leimgruber-Batcho Synthesis : This two-step procedure involves the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization to yield the indole. pharmaguideline.com

Fischer Indole Synthesis : This reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst to form the indole. pharmaguideline.com

Targeted Synthesis Approaches to 4-Methyl-1H-indole-2-carbonitrile and Related Methylated Indole-2-carbonitriles

While a specific, detailed synthesis for this compound is not extensively documented in primary literature reviews, its synthesis can be envisioned using the general strategies outlined above. A plausible route would be a Reissert or Leimgruber-Batcho synthesis starting from 3-methyl-2-nitrotoluene. This precursor contains the required methyl group at the correct position relative to the nitro group, which would ultimately become the C4 position of the indole ring following cyclization.

The synthesis of closely related methylated indole-2-carbonitriles, such as 3-methyl-1H-indole-2-carbonitrile, has been reported. chemicalbook.com The synthetic routes to this isomer can serve as a template for its 4-methyl counterpart. One such multi-step synthesis starts from 3-methylindole, demonstrating that functionalization of a pre-existing methylated indole is a viable path. chemicalbook.com

Furthermore, methods for the N-methylation of indoles using reagents like dimethyl carbonate in the presence of a base are well-established for various indole substrates, including indole-3-acetonitrile (B3204565) and indole-3-carbonitrile. google.comst-andrews.ac.uk These procedures could be applied to this compound to synthesize its N-methylated derivative, 1,4-dimethyl-1H-indole-2-carbonitrile.

Advanced Synthetic Transformations and Functionalization

Once the this compound core is synthesized, it can be further elaborated using a variety of modern synthetic methods to create a library of derivatives.

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for the functionalization of the indole-2-carbonitrile scaffold. nih.govmdpi.com A common and effective strategy involves the regioselective introduction of a halogen, typically iodine, onto the indole ring to serve as a handle for subsequent coupling reactions. nih.gov For instance, 1H-indole-2-carbonitrile can be selectively iodinated at the C3 position. nih.govmdpi.com This 3-iodo-1H-indole-2-carbonitrile intermediate is a versatile precursor for a range of palladium-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Sonogashira Coupling : Reacting the 3-iodo derivative with various terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) provides 3-alkynyl-substituted indole-2-carbonitriles. nih.govmdpi.com

Suzuki-Miyaura Coupling : This reaction couples the 3-iodo intermediate with boronic acids or their esters to form 3-aryl or 3-vinyl derivatives.

Stille Coupling : The coupling of the iodo-indole with organostannanes offers another route to C-C bond formation at the 3-position.

Heck Coupling : This reaction allows for the introduction of alkenyl groups at the C3 position by reacting the 3-iodo precursor with various olefins in the presence of a palladium catalyst and a base. mdpi.com

Table 2: Examples of Cross-Coupling Reactions for the Derivatization of Indole-2-carbonitriles

| Reaction Type | Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 3-Iodo-indole-2-carbonitrile | Terminal Alkyne | Pd(II)/Cu(I) | 3-Alkynyl-indole-2-carbonitrile | nih.govmdpi.com |

| Suzuki-Miyaura | 3-Iodo-indole-2-carbonitrile | Boronic Acid | Pd(0) or Pd(II) | 3-Aryl-indole-2-carbonitrile | mdpi.com |

| Stille | 3-Iodo-indole-2-carbonitrile | Organostannane | Pd(0) | 3-Alkyl/Aryl-indole-2-carbonitrile | mdpi.com |

| Heck | 3-Iodo-indole-2-carbonitrile | Alkene | Pd(OAc)₂ | 3-Alkenyl-indole-2-carbonitrile | mdpi.com |

Controlling the position of new functional groups is critical for targeted synthesis. For the indole-2-carbonitrile core, regioselectivity is often directed by the inherent reactivity of the indole ring or by the use of directing groups.

The C3 position of the indole ring is the most nucleophilic and thus prone to electrophilic substitution. tandfonline.com This inherent reactivity is exploited in the iodination of indole-2-carbonitrile with iodine and potassium hydroxide (B78521) to selectively install the iodine at C3, which then directs the subsequent cross-coupling reactions as described above. nih.govmdpi.com

The N1 position can also be selectively functionalized. The indole nitrogen is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), to form an indolate anion. nih.gov This anion is a potent nucleophile and readily reacts with electrophiles like propargyl bromide or benzyl (B1604629) bromide, allowing for the regioselective introduction of substituents at the N1 position without affecting other parts of the molecule. nih.gov

More advanced C-H functionalization strategies, often catalyzed by transition metals like cobalt or palladium, are emerging for the regioselective modification of indole derivatives, including indolecarboxamides. acs.org These methods can enable the annulation of new rings or the introduction of functional groups at positions that are otherwise difficult to access.

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single step. These reactions are highly atom-economical and often lead to diverse molecular scaffolds.

One notable MCR approach for synthesizing indole-2-carboxamides, which are precursors to indole-2-carbonitriles, involves a two-step process starting with an Ugi four-component reaction (Ugi-4CR). rsc.org This reaction brings together anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to form an intermediate adduct. rsc.org A subsequent acid-catalyzed cyclization of this adduct yields multi-substituted indole-2-carboxamides. rsc.org This method is advantageous for its mild reaction conditions, use of ethanol (B145695) as a benign solvent, and avoidance of metal catalysts. rsc.org The scope of this reaction is broad, allowing for the synthesis of a variety of derivatives. rsc.org

Another example is the four-component reaction for synthesizing indole–cycloalkyl[b]pyridine hybrids. beilstein-journals.org This process involves the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aldehydes, cyclic ketones, and ammonium (B1175870) acetate. beilstein-journals.org The reaction proceeds through a series of tandem steps, including Knoevenagel condensation, enamine formation, Michael addition, intramolecular cyclization, dehydration, and oxidative aromatization, to yield the final product. beilstein-journals.org This one-pot synthesis is highly efficient, forming multiple new bonds in a single transformation. beilstein-journals.org

Cascade reactions also provide an elegant pathway to complex indole polycycles. rsc.org These reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity. rsc.org For instance, acid-catalyzed cascade reactions have been utilized to create novel tetracyclic indole scaffolds. nih.gov A specific example involves the reaction of methyl 3-formyl-1H-indole-4-carboxylate with ethane-1,2-diamine, which, under acidic conditions, leads to an unexpected ring contraction to form a tetracyclic indole derivative. nih.gov

Similarly, cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes has been developed to synthesize γ-carbolinones. acs.org This reaction involves the C(sp²)-H/N-H bond activation of the indole ring and subsequent cyclization with an alkene. acs.org

The following table provides examples of indole derivatives synthesized through multi-component and cascade reactions:

| Compound Name | Synthetic Method | Key Features |

| Indole-2-carboxamides | Ugi-4CR followed by acid-catalyzed cyclization | Mild conditions, ethanol solvent, no metal catalyst rsc.org |

| Indole–cyclododeca[b]pyridine-3-carbonitrile | Four-component six-step tandem process | One-pot, formation of two C-N and C-C bonds beilstein-journals.org |

| Tetracyclic Indole Derivative | Acid-catalyzed cascade reaction | Unexpected ring contraction, novel scaffold formation nih.gov |

| γ-Carbolinones | Cobalt-catalyzed cascade [4+2] annulation | High regioselectivity, broad substrate scope acs.org |

Green Chemistry Approaches in Indole Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. nih.govtandfonline.com These approaches focus on the use of environmentally friendly solvents, catalysts, and reaction conditions. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient green methodology for preparing indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com For example, the Michael addition of 2-phenylindole (B188600) to chalcones has been achieved under solvent-free microwave conditions using a Lewis acid catalyst, affording 3-(3-oxoaryl) indole derivatives in high yields. tandfonline.com

The use of water as a solvent ("on-water" synthesis) is another green approach that has been successfully applied to the synthesis of bis(3-indolyl)methanes. researchgate.net The reaction of indoles with various aromatic aldehydes can be carried out in water, often without the need for an external catalyst, especially with aldehydes prone to oxidation. researchgate.net In other cases, a small amount of an inexpensive and commercially available catalyst like benzoic acid is sufficient. researchgate.net

The development of sustainable multicomponent reactions also aligns with green chemistry principles. rsc.orgrsc.org As mentioned earlier, the Ugi-4CR for indole-2-carboxamide synthesis is considered a green method due to its high atom economy, use of a benign solvent, and mild reaction conditions. rsc.org

Furthermore, the use of nanocatalysts represents a green alternative for promoting reactions like the Friedel–Crafts reaction between indoles and aldehydes to produce bis(indolyl)methanes. beilstein-journals.org Nano-TiO₂ has been shown to be an effective catalyst for this reaction under solvent-free conditions, with short reaction times and high yields. beilstein-journals.org

Key green chemistry approaches in indole synthesis are summarized in the table below:

| Green Approach | Example Reaction | Advantages |

| Microwave Irradiation | Michael addition of 2-phenylindole to chalcones | Rapid, efficient, solvent-free tandfonline.com |

| "On-Water" Synthesis | Reaction of indoles with aromatic aldehydes | Environmentally benign solvent, often catalyst-free researchgate.net |

| Sustainable MCRs | Ugi-4CR for indole-2-carboxamides | High atom economy, mild conditions rsc.org |

| Nanocatalysis | Friedel–Crafts reaction using nano-TiO₂ | Solvent-free, short reaction times, high yields beilstein-journals.org |

Reactivity and Reaction Mechanisms of 4 Methyl 1h Indole 2 Carbonitrile

Transformations of the Carbonitrile Group

The cyano group at the C2 position of the indole (B1671886) ring is a versatile functional group that can be transformed into a variety of other moieties through several key reaction types.

Reduction Reactions of the Cyano Moiety

The carbonitrile group of 4-Methyl-1H-indole-2-carbonitrile can be reduced to a primary amine, yielding (4-methyl-1H-indol-2-yl)methanamine. This transformation is a fundamental reaction in organic synthesis, providing a route to a key building block for more complex molecules. The reduction can be achieved using several powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a suspension of LiAlH₄, and the reaction mixture is often stirred at room temperature or heated to ensure complete conversion. An acidic workup is then required to neutralize the reaction and protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for nitrile reduction include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). The reaction is typically performed under pressure and at an elevated temperature. One of the challenges with catalytic hydrogenation is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with intermediate imines. orgsyn.org The choice of catalyst and reaction conditions, such as solvent and pH, is crucial for maximizing the yield of the desired primary amine. orgsyn.org

Table 1: Common Reagents for the Reduction of Indole-2-carbonitriles

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by acidic workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni, Pd/C, or PtO₂; Elevated T and P | Primary Amine |

Hydrolysis and Amidation of the Carbonitrile Group

The carbonitrile group can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. nih.gov Full hydrolysis of this compound under either acidic or basic conditions will yield 4-Methyl-1H-indole-2-carboxylic acid.

Acid-catalyzed hydrolysis is typically performed by heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). beilstein-journals.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. beilstein-journals.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). beilstein-journals.org This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. beilstein-journals.org

Partial hydrolysis of the nitrile to the corresponding amide, 4-Methyl-1H-indole-2-carboxamide, can also be achieved. This transformation is often accomplished under more controlled conditions, such as using specific catalysts or carefully managing the concentration of acid or base and the reaction temperature. The synthesis of various indole-2-carboxamides has been reported, often starting from the corresponding indole-2-carboxylic acid and coupling it with an amine. nih.gov The reverse process, the dehydration of an amide, is a common method for synthesizing nitriles. nih.gov

Table 2: Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute aq. HCl or H₂SO₄, heat | 4-Methyl-1H-indole-2-carboxylic acid |

| Basic Hydrolysis | Dilute aq. NaOH, heat, then acidify | 4-Methyl-1H-indole-2-carboxylic acid |

| Partial Hydrolysis (Amidation) | Controlled acidic or basic conditions | 4-Methyl-1H-indole-2-carboxamide |

Nucleophilic Additions Involving the Cyano Functionality

The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable method for the synthesis of ketones. The addition of the organometallic reagent to the nitrile forms an intermediate imine anion, which is then hydrolyzed in a subsequent acidic workup step to yield a ketone. stackexchange.com

For instance, the reaction of a substituted 1-benzyl-3-iodo-1H-indole-2-carbonitrile with an organolithium reagent like n-butyllithium (n-BuLi) has been shown to produce the corresponding ketone in high yield. nih.gov While a specific example for this compound is not detailed, it is expected to undergo similar transformations. The reaction would involve the addition of a Grignard or organolithium reagent across the carbon-nitrogen triple bond, followed by hydrolysis to produce a 2-acyl-4-methyl-1H-indole. stackexchange.comdalalinstitute.comlibretexts.org

Indole Ring Reactivity

The indole ring system is electron-rich and readily participates in electrophilic aromatic substitution reactions. The nitrogen atom of the indole can also act as a nucleophile, allowing for substitution reactions at this position.

Electrophilic Aromatic Substitution Patterns on the Indole Nucleus

The indole nucleus is highly activated towards electrophilic aromatic substitution, with the C3 position being the most favorable site for attack. stackexchange.com This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

For 4-substituted indoles, such as this compound, electrophilic substitution is still expected to occur predominantly at the C3 position. beilstein-journals.org The presence of the methyl group at the C4 position is unlikely to alter this inherent reactivity pattern. Studies on the electrophilic substitution of various 4-substituted indoles have shown that cyclization and annulation reactions proceed with high regioselectivity at the C3 position. beilstein-journals.org While substitution at the C5 position is a possibility, it is generally less favored. beilstein-journals.org

A common example of electrophilic aromatic substitution on an indole-2-carbonitrile is iodination. The reaction of 1H-indole-2-carbonitrile with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF) leads to the formation of 3-iodo-1H-indole-2-carbonitrile. nih.gov This 3-iodo derivative is a versatile intermediate for further functionalization through cross-coupling reactions. nih.gov

N-Substitution Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-substitution.

A common method for N-alkylation involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an alkyl halide. orgsyn.org For example, 1H-indole-2-carbonitriles have been successfully N-alkylated using propargyl bromide and benzyl (B1604629) bromide under these conditions. nih.gov The reaction proceeds by deprotonation of the indole NH by sodium hydride, generating the sodium salt of the indole, which then undergoes a nucleophilic substitution reaction with the alkyl halide to form the N-substituted product. nih.gov

Table 3: N-Substitution of 1H-Indole-2-carbonitriles

| Reagent System | Electrophile | Product Type |

|---|

Metalation Reactions of the Indole Ring

Metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including indoles. The position of metalation on the indole ring is heavily influenced by the presence and nature of directing metalation groups (DMGs). For the indole ring system, the C2 position is the most acidic and is readily deprotonated by strong bases. researchgate.net However, functionalization of the benzene portion of the indole ring, such as at the C4 or C7 positions, requires specific strategies to overcome the inherent reactivity of the C2 position.

Directed ortho-metalation (DoM) is a key strategy for achieving regioselective functionalization of the indole's benzene ring. acs.orgsemanticscholar.org This approach involves the use of a DMG, typically attached to the indole nitrogen, which directs a strong base (usually an organolithium reagent) to deprotonate a specific ortho-position. While direct studies on this compound are not extensively documented, the principles of DoM on the indole scaffold provide a clear indication of potential reaction pathways.

Given the presence of the methyl group at C4, direct metalation at this position is blocked. However, functionalization at other sites on the benzene ring, such as C7, can be achieved through a DoM approach. For instance, by introducing a suitable DMG on the indole nitrogen (e.g., a carbamoyl (B1232498) or phosphinoyl group), it is possible to direct lithiation to the C7 position. acs.orgnih.gov A common strategy involves a sequence of C2-silylation to protect the most acidic site, followed by DoM at C7, and subsequent reaction with an electrophile. acs.org The choice of the base and reaction conditions is critical for achieving the desired regioselectivity. For example, n-BuLi and s-BuLi in the presence of chelating agents like TMEDA are frequently employed. acs.org

Table 1: Regioselective Metalation of N-Substituted Indoles

| N-Substituent (DMG) | Base/Conditions | Position of Metalation | Reference |

| -P(O)(t-Bu)₂ | n-BuLi, -40 °C, 2 h | C7 | acs.org |

| -CONEt₂ (with C2-SiMe₃) | s-BuLi/TMEDA, -78 °C, 2-3 h | C7 | acs.org |

| -Me | t-BuLi, THF, –78 to –120 °C | C2 | semanticscholar.org |

| -SO₂Ph | MeLi, THF, 0 °C | C2 | semanticscholar.org |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. This involves the study of reaction intermediates, the role of catalysts and reagents, and computational modeling of reaction pathways.

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates provide crucial insights into reaction mechanisms. In the context of transformations of indole derivatives, various transient species have been proposed and, in some cases, isolated.

In transition metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates is a fundamental aspect of the catalytic cycle. For example, in palladium-catalyzed reactions, oxidative addition of an aryl halide to a Pd(0) species generates a Pd(II) intermediate. Subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, lead to the final product and regeneration of the Pd(0) catalyst.

In cobalt-catalyzed annulation reactions of indolecarboxamides with alkenes, a proposed mechanism involves the formation of a cobalt(III) intermediate through carboxylate-assisted C-H cobaltation. acs.org This is followed by migratory insertion of the alkene to form another Co(III) intermediate, which then proceeds through further steps to yield the final annulated product. acs.org

Role of Catalysts and Reagents in Transformations

Catalysts and reagents play a pivotal role in the reactivity and functionalization of this compound, enabling a wide range of transformations that would otherwise be difficult to achieve.

Palladium and copper catalysts are extensively used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. nih.govresearchgate.net Reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of diverse substituents. nih.govresearchgate.net For these reactions, a combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, in some cases, a copper(I) co-catalyst (e.g., CuI) is employed. nih.govresearchgate.net The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of these transformations.

Table 2: Catalysts and Reagents in Cross-Coupling Reactions of Indole Derivatives

| Reaction Type | Catalyst/Co-catalyst | Reagents | Reference |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl iodide, Et₃N | researchgate.net |

| Heck | Pd(OAc)₂ | Olefin, KOAc, n-Bu₄NCl | nih.gov |

| Copper-catalyzed Synthesis | CuI | K₂CO₃ | clockss.org |

More recently, earth-abundant transition metals like cobalt have gained attention as cost-effective catalysts. Cobalt complexes have been shown to catalyze [4+2] annulation reactions of indolecarboxamides with alkenes, providing access to complex fused-ring systems. acs.org In these reactions, an oxidant, such as Ag₂O, is often required to facilitate the catalytic cycle. acs.org

The reagents used in conjunction with catalysts are also critical. For instance, in iodination reactions of the indole ring, a combination of iodine and a base like potassium hydroxide is used. nih.govresearchgate.net In metalation reactions, strong bases such as organolithium reagents are essential for the initial deprotonation step. acs.org

Computational Insights into Reaction Pathways

Computational chemistry provides a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the origins of selectivity. While specific computational studies focusing exclusively on this compound are not widely available in the surveyed literature, the principles from studies on related indole systems can be informative.

Density Functional Theory (DFT) is a common computational method used to study reaction pathways. For example, DFT calculations can be used to model the entire catalytic cycle of a cross-coupling reaction, providing insights into the energies of various intermediates and transition states. This can help to determine the rate-determining step and understand how different ligands or substrates affect the reaction rate and selectivity.

In the study of cycloaddition reactions, computational methods can help to explain the observed regioselectivity by comparing the activation energies of different possible reaction pathways. clockss.org Such studies can also provide a deeper understanding of the electronic and steric effects of substituents on the reactivity of the indole ring. The insights gained from computational studies on related indole systems can guide the design of new reactions and catalysts for the selective functionalization of complex molecules like this compound.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton NMR Spectroscopy Studies

Proton (¹H) NMR spectroscopy of 4-Methyl-1H-indole-2-carbonitrile provides distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the indole (B1671886) ring system and the methyl group resonate at characteristic chemical shifts.

For a related compound, 3,4-dimethyl-1H-indole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the N-H proton around δ 7.80 ppm. rsc.org The aromatic protons appear in the region of δ 6.87-7.19 ppm, exhibiting characteristic splitting patterns due to their coupling with adjacent protons. rsc.org The two methyl groups appear as singlets at δ 2.78 and δ 2.56 ppm. rsc.org While not the exact compound, this provides insight into the expected regions for the signals of this compound.

Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 3,4-Dimethyl-1H-indole rsc.org | CDCl₃ | 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H) |

| 5-Chloro-3-methyl-1H-indole rsc.org | CDCl₃ | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) |

Carbon-13 NMR Spectroscopy Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

For 3,4-dimethyl-1H-indole, the ¹³C NMR spectrum in CDCl₃ reveals signals for the aromatic carbons in the range of δ 109.12-136.96 ppm. rsc.org The carbons of the two methyl groups resonate at δ 20.15 and δ 13.19 ppm. rsc.org In the case of 5-chloro-3-methyl-1H-indole, the aromatic carbons appear between δ 111.68 and δ 134.69 ppm, with the methyl carbon at δ 9.63 ppm. rsc.org The nitrile carbon in this compound would be expected to appear in a characteristic downfield region.

Table 2: Representative ¹³C NMR Spectral Data for Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 3,4-Dimethyl-1H-indole rsc.org | CDCl₃ | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 |

| 5-Chloro-3-methyl-1H-indole rsc.org | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals. HMQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds) between carbons and protons. These experiments help to piece together the connectivity of the molecule, confirming the positions of substituents on the indole ring. For instance, an HMBC correlation between the protons of the methyl group and the C4 carbon of the indole ring would definitively confirm the "4-methyl" substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2200-2260 cm⁻¹. The N-H stretching vibration of the indole ring would be observed as a sharp peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. For comparison, isonitrile-derivatized indoles have been studied to probe hydrogen-bonding environments, with the isonitrile stretching frequency being sensitive to the solvent. mdpi.com

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 156.18 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural clues, often involving the loss of small, stable molecules or radicals from the parent ion. For example, in the mass spectrum of 3-methyl-1H-indole, a molecular ion peak [M]⁺ is observed at m/z 145. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic structure of chromophoric molecules like this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The indole ring system, being an aromatic heterocycle, possesses a rich electronic structure characterized by π-electrons, which gives rise to distinct absorption bands in the UV region.

The electronic spectrum of the parent indole molecule is primarily governed by two electronic transitions, designated as the ¹Lₐ and ¹Lₑ transitions, which occur at different wavelengths and have different intensities. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. In the case of this compound, both the methyl group at the 4-position and the carbonitrile group at the 2-position influence the electronic properties of the indole chromophore.

Research on substituted indoles has established that the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λₘₐₓ). The methyl group is generally considered an electron-donating group, which can lead to a slight red shift in the absorption bands. Conversely, the carbonitrile group is a strong electron-withdrawing group, which can significantly affect the electronic distribution within the molecule and consequently its absorption spectrum. Studies on various cyanoindoles have shown that the position of the cyano group is a critical determinant of the spectral properties. For instance, the absorption spectra of 4-, 6-, and 7-cyanoindoles are notably red-shifted compared to that of indole itself. nih.gov

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from data on closely related compounds. The interplay of the electron-donating methyl group and the electron-withdrawing cyano group on the indole scaffold would result in a unique electronic spectrum. The absorption spectrum of 4-cyanoindole, for example, is red-shifted from that of indole. researchgate.net It is anticipated that the presence of the methyl group at the 4-position would further modulate the electronic transitions.

The solvent environment also plays a crucial role in the UV-Vis spectra of indole derivatives. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. For instance, studies on 4-cyanoindole-2′-deoxyribonucleoside, a related molecule, have shown that its maximum fluorescence emission frequency exhibits a linear dependence on the relative polarity index of the solvent. acs.org

To provide a comparative context, the following table summarizes the UV-Vis absorption data for indole and some of its relevant substituted derivatives.

| Compound Name | Solvent | Absorption Maxima (λₘₐₓ) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Indole | Cyclohexane | 262, 278, 288 | - | core.ac.uk |

| 5-Bromoindole | Ethanol (B145695) | 278, 286 (shoulder), 297 (shoulder) | - | core.ac.uk |

| 5-Bromoindole | Cyclohexane | 277, 285, 296 | - | core.ac.uk |

| 6-Amino-4-phenylpyrrolo[2,3-c] researchgate.netacs.orgcore.ac.ukthiadiazine-5-carbonitrile | Dichloromethane | 274, 326, 426 (inflection), 440 | 53703, 13490, 26915, 28184 | mdpi.com |

Data for this compound is not explicitly available in the cited literature; the table provides data for related compounds to illustrate general spectroscopic trends.

The detailed analysis of the UV-Vis spectrum of this compound, when it becomes available, will provide valuable insights into its electronic structure, including the energies of its frontier molecular orbitals and the nature of its electronic transitions. This information is fundamental for understanding its photophysical properties and potential applications in areas such as molecular probes and materials science.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation records specifically for the compound This compound (CAS No. 1541530-91-9) are not publicly available.

Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) analyses, Frontier Molecular Orbital (FMO) analysis, reactivity site predictions (such as Fukui Functions, ALIE, ELF, LOL, RDG), and molecular docking studies (ligand-protein interaction profiling and binding mode predictions) for this specific molecule did not yield any published research.

While computational studies exist for other indole derivatives, such as isomers or analogues with different substitution patterns alliedacademies.orgnih.govpreprints.orgmdpi.com, the strict requirement to focus solely on this compound prevents the inclusion of that data. The scientific community has not, according to accessible records, published the specific computational investigations requested in the outline for this particular compound. Therefore, the generation of an article with the specified detailed scientific content is not possible at this time.

Computational and Theoretical Investigations

In Silico Screening and Compound Design

In silico screening represents a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of virtual compounds against specific biological targets. For derivatives of the indole-2-carbonitrile scaffold, computational screening has been effectively employed to identify promising candidates for further development.

Structure-based drug design and molecular modeling have been successfully used to identify new series of indole-2-carboxamides, which are structurally related to 4-Methyl-1H-indole-2-carbonitrile, as potential anticancer agents. nih.gov These studies often involve docking the compounds into the catalytic sites of target proteins, such as PI3Kα and EGFR kinases, to predict binding affinities and interaction patterns. nih.gov The insights gained from such screenings guide the design of novel derivatives with improved potency and selectivity.

For instance, the design of indole-based kinase inhibitors has been guided by molecular dynamics simulations, which help in understanding the dynamic behavior of the ligand-receptor complex and in refining the design of the inhibitors to achieve better therapeutic profiles. The process typically involves the synthesis of a focused library of compounds based on the computational hits, followed by experimental validation of their biological activity.

Interactive Data Table: In Silico Screening of Indole (B1671886) Derivatives

| Compound Class | Target | Computational Method | Key Findings |

| Indole-2-carboxamides | PI3Kα/EGFR | Molecular Docking | Identification of key hydrogen bonding interactions and accommodation within catalytic sites. nih.gov |

| Indole-acrylonitriles | Human Cancer Cell Lines | Mean Growth Percentage Analysis | Identification of substituents conferring anticancer activity. mdpi.com |

| Indole derivatives | SARS-CoV-2 Spike Glycoprotein | Molecular Docking | Prediction of binding affinity to viral proteins. frontiersin.org |

Mechanistic Modeling of Biological Interactions

Mechanistic modeling provides a detailed understanding of how a molecule like this compound might interact with biological systems at a molecular level. For the broader class of indole derivatives, these models have been crucial in elucidating their mechanisms of action.

Molecular docking studies on indole-acrylonitrile derivatives have revealed specific interactions with the active sites of enzymes like β-lactamase. mdpi.com These models can pinpoint key amino acid residues that form hydrogen bonds and hydrophobic contacts with the indole ring and its substituents, providing a rationale for the observed biological activity. mdpi.com For example, the NH group of the indole ring and the nitrile nitrogen have been shown to form crucial hydrogen bonds with receptor sites. mdpi.com

Furthermore, computational studies have been instrumental in understanding the multi-target antiproliferative activity of indole-2-carboxamides by modeling their interactions with various kinases like EGFR and CDK2. nih.gov These models can explain the structure-activity relationships observed in experimental assays and guide the optimization of lead compounds to enhance their dual inhibitory potential.

Thermodynamic Property Predictions

Studies on the closely related compound, 2-methylindole, have demonstrated excellent agreement between experimentally determined and computationally predicted thermodynamic properties, such as the ideal-gas phase entropy and enthalpy of formation. nist.gov These computational predictions are typically performed using density functional theory (DFT) methods, such as B3LYP, combined with appropriate basis sets. nist.gov

For this compound, similar computational approaches can be employed to predict its thermodynamic profile. These calculations would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to determine vibrational modes, from which thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be derived. Such predictions are invaluable for process design and for understanding the compound's behavior in different environments.

Interactive Data Table: Predicted Thermodynamic Properties

| Property | Predicted Value (Illustrative) | Computational Method |

| Molar Mass | 156.19 g/mol | - |

| Gas-phase Enthalpy of Formation | Value would be predicted | DFT (e.g., B3LYP) |

| Gas-phase Entropy | Value would be predicted | DFT (e.g., B3LYP) |

| Gibbs Free Energy of Formation | Value would be predicted | DFT (e.g., B3LYP) |

Biological Activity Research Excluding Clinical and Safety Data

General Scope of Biological Research on Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural and synthetic molecules with significant biological activity. researchgate.netnrfhh.comnih.gov This structural motif is a key component of essential biomolecules like the amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. pcbiochemres.com The versatility of the indole ring allows it to mimic the structure of peptides and bind to various receptors and enzymes, making it a focal point for drug discovery. nih.govijpsr.comnih.gov

Research has demonstrated that indole derivatives possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and antidiabetic properties. researchgate.netnrfhh.comijpsr.com Their ability to interact with diverse molecular targets has made them promising candidates for developing new therapeutic agents. nrfhh.com The 2-cyanoindole unit, in particular, is a significant structural motif and a precursor for synthesizing various biologically active compounds and indole-fused polycycles. nih.gov

Roles as Antagonist Molecules in Receptor Systems

Indole derivatives are widely investigated for their role as antagonist molecules, which are compounds that block or dampen agonist-mediated responses at a receptor. nih.gov The unique structure of the indole scaffold enables it to bind with high affinity to multiple receptors, making it a valuable template for designing new antagonists. ijpsr.com

Indole derivatives have been designed and evaluated as potent and selective antagonists for adrenergic receptors, particularly the α1A-adrenoceptor. nih.gov These receptors are involved in regulating smooth muscle contraction, and their antagonists are explored for various therapeutic applications. nih.gov Research has led to the identification of indole and indoline (B122111) derivatives that exhibit high potency and selectivity for the α1A-adrenergic receptor, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range, comparable to or exceeding the activity of existing drugs like silodosin. nih.gov The 2-cyanoindole structure is noted as a motif used in the research of adrenergic antagonists. nih.gov

Table 1: Adrenergic Receptor Antagonism by Select Indole Derivatives

| Compound | Target | Activity (IC50) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) | Reference |

|---|---|---|---|---|---|

| (R)-14r | α1A-AR | 2.7 nM | 640.1 | 408.2 | nih.gov |

| (R)-23l | α1A-AR | 1.9 nM | 1506 | 249.6 | nih.gov |

| Silodosin (Reference) | α1A-AR | 1.9 nM | 285.9 | 14.4 | nih.gov |

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Antagonists of the NMDA receptor can prevent pathological increases in glutamate and are used as anesthetics and investigated for neuroprotective effects. nih.govnih.gov Indole-based structures have been a focus of research for developing NMDA receptor antagonists. nih.gov Specifically, 3-substituted-1H-indole derivatives have been synthesized and shown to have significant NMDA antagonism and anticonvulsant properties. nih.gov The 2-cyanoindole framework is also recognized as a structural motif in the development of NMDA receptor antagonists. nih.gov Certain azepino-indole derivatives have demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cell lines. nih.gov

The dopamine (B1211576) D4 receptor, a G-protein-coupled receptor, is implicated in cognitive processes and is a target for treating neuropsychiatric disorders. nih.govnih.govnih.gov The indole scaffold has been successfully utilized to develop selective ligands for the dopamine D4 receptor. nih.govnih.gov Research into cyanoindole derivatives has yielded highly selective D4 receptor partial agonists. fau.de For instance, 2-aminomethyl-5-cyanoindoles have shown strong and selective recognition of the D4 subtype with binding affinities (Ki) in the low nanomolar range and extraordinary selectivity over other dopamine receptor subtypes (D1, D2, D3). fau.de Similarly, certain indolin-2-one derivatives have been found to exhibit remarkable affinity and selectivity for the D4 receptor. nih.gov The 2-cyanoindole structure is explicitly mentioned as a key building block in the search for novel D4 receptor-selective ligands. nih.gov

Table 2: Dopamine D4 Receptor Binding Affinity of Select Indole Derivatives

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| FAUC 299 (3f) | Dopamine D4 | 0.52 nM | fau.de |

| FAUC 316 (3j) | Dopamine D4 | 1.0 nM | fau.de |

| Compound 10d (Azaindole derivative) | Dopamine D4 | 2.0 nM | nih.gov |

| Compound 4c (Indolin-2-one derivative) | Dopamine D4 | 0.5 nM | nih.gov |

Inhibition of Protein Kinases and Oncogenic Targets

The indole core is a privileged scaffold for developing protein kinase inhibitors due to its ability to interact with the active sites of these enzymes. researchgate.net Kinase suppression is a key strategy in cancer therapy, and numerous indole-based compounds have been investigated for this purpose. researchgate.netnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation and survival. nih.govchemrxiv.org Consequently, EGFR kinase inhibitors are a critical class of anticancer agents. Indole derivatives have been extensively explored as EGFR inhibitors. researchgate.net Studies have shown that these compounds can target both wild-type and mutant forms of EGFR. nih.govmdpi.com For example, novel indole-2-carboxamides have been developed that show potent antiproliferative activity. researchgate.net In silico molecular docking studies have also suggested that triazoloindole derivatives are promising EGFR inhibitors. acs.org While specific inhibitory data for 4-Methyl-1H-indole-2-carbonitrile is not detailed in the reviewed literature, the broader class of indole derivatives shows significant activity in this area.

Table 3: EGFR Kinase Inhibition by Select Indole and Related Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 16 (Urea-containing indole derivative) | EGFR | 1.026 µM | nih.gov |

| Compound 16 (Urea-containing indole derivative) | SRC Kinase | 0.002 µM | nih.gov |

| Compound 4a (Hydrazine-1-carbothioamide derivative) | EGFR | - | nih.gov |

| PD13 (Furopyridine derivative) | EGFR (wild-type) | 11.64 nM | mdpi.com |

| PD13 (Furopyridine derivative) | EGFR (L858R/T790M mutant) | 10.51 nM | mdpi.com |

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that are crucial in the process of angiogenesis, the formation of new blood vessels. medchemexpress.com The VEGF pathway, particularly through VEGFR-2, is a key player in tumor angiogenesis, making it a significant target in cancer therapy. mdpi.comnih.gov Several FDA-approved drugs, such as sorafenib, sunitinib, and nintedanib, function as VEGFR inhibitors and are characterized by an aromatic ring, a spacer, a pharmacophore moiety with hydrogen bond donors and acceptors, and a hydrophobic group. mdpi.com

Research into indole-containing compounds has highlighted their potential as VEGFR inhibitors. nih.gov While direct studies on this compound as a VEGFR inhibitor are not extensively detailed in the provided results, the broader class of indole derivatives has been a focus of such research. For instance, new 1H-indole derivatives have been designed and synthesized based on the pharmacophoric features of known VEGFR-2 inhibitors. mdpi.com These studies often involve in silico methods like molecular docking and molecular dynamics simulations to predict binding affinity to the VEGFR-2 active site, followed by in vitro assays to confirm inhibitory activity. mdpi.com The general strategy involves creating indole-based structures that mimic the binding modes of successful inhibitors. mdpi.comnih.gov

BRAF Kinase Inhibition Studies

The BRAF kinase is a component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. nih.gov Inhibition of oncogenic BRAF is a validated therapeutic strategy. nih.gov

Studies have investigated the potential of indole derivatives to inhibit BRAF kinase activity. For example, indole-3-carbinol (B1674136) has been shown to disrupt oncogenic BRAF signaling, leading to an arrest in melanoma cell proliferation. nih.gov While specific research on this compound's direct inhibition of BRAF is not available in the provided results, the indole scaffold is recognized for its potential in this area. The research on indole-3-carbinol demonstrated that it could inhibit the kinase activity of immunoprecipitated oncogenic BRAF, thereby affecting downstream signaling to MEK. nih.gov

Menin-Mixed Lineage Leukemia (Menin-MLL) Interaction Modulation

The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia. nih.govnih.gov Disrupting this protein-protein interaction (PPI) is a promising therapeutic approach. nih.govosti.gov Small molecules that can inhibit the menin-MLL interaction have been the subject of intensive research. nih.govnih.gov

The this compound scaffold has been identified as a valuable pharmacophore for developing menin-MLL inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that a methyl group at the 4-position of the indole ring is a favorable substituent for inhibitory activity. nih.gov For instance, a compound incorporating this feature demonstrated strong binding to menin and potent inhibition of the menin-MLL interaction, with an IC50 value of 31 nM. nih.gov This compound also effectively blocked the proliferation of MLL leukemia cells. nih.gov The development of these inhibitors often involves extensive crystallography and structure-based design to optimize their interaction with the menin binding pocket. nih.gov

| Compound Class | Target | Key Findings |

| 4-Methyl-indole derivatives | Menin-MLL Interaction | The 4-methyl group on the indole ring is a favorable substituent for inhibitory activity. A lead compound showed an IC50 of 31 nM for inhibiting the menin-MLL interaction and a GI50 of 0.55 µM in MLL-AF9 cells. nih.gov |

Antimycobacterial Activity and Target Identification (e.g., MmpL3 inhibition)

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the biosynthesis of the mycobacterial cell wall, specifically in the transport of trehalose (B1683222) monomycolate (TMM). nih.govmdpi.com This makes MmpL3 a highly attractive target for the development of new antitubercular drugs. nih.govnih.gov

Indole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors with significant activity against various mycobacterial species, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). nih.govacs.orgresearchgate.net While the core structure in these studies is an indole-2-carboxamide, the research highlights the importance of the indole scaffold in targeting MmpL3. The mechanism of inhibition involves the compound binding to the MmpL3 transporter, thereby blocking TMM translocation and leading to its intracellular accumulation. nih.govnih.gov SAR studies have shown that substitutions on the indole ring can significantly impact the antimycobacterial potency. nih.gov

Anti-inflammatory Research Potential

Indole derivatives have garnered considerable interest for their potential anti-inflammatory properties. nih.gov The fusion of indole with other heterocyclic structures, such as imidazole[2,1-b]thiazole, has led to the development of compounds with potent anti-inflammatory effects. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, certain indole derivatives have been investigated for their potential in treating acute lung injury by inhibiting the inflammatory cascade. nih.gov The design of these molecules often involves combining the indole skeleton with other pharmacophores known to have anti-inflammatory activity. nih.gov For example, 4-indolyl-2-arylaminopyrimidine derivatives have been synthesized and evaluated for their ability to suppress the production of inflammatory cytokines in lung cells. nih.gov

Aromatase Inhibitory Research

Aromatase is a crucial enzyme in the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Inhibition of aromatase reduces estrogen levels, which is an effective strategy for managing this type of cancer. nih.gov

Research has explored the potential of indole-based compounds as aromatase inhibitors (AIs). nih.gov Studies on 2-aryl indoles have shown that the position of electron-withdrawing groups on the indole ring can influence their inhibitory activity. nih.gov For instance, a nitrile group at the C-3 position of the indole ring resulted in more potent aromatase inhibition compared to substitution at the C-5 position. nih.gov While specific data on this compound is not detailed, the presence of a nitrile group at the 2-position suggests a potential for investigation in this area. Molecular docking studies have been used to understand the binding interactions of indole derivatives with the aromatase active site. nih.govnih.gov

| Compound Class | Target | Key Findings |

| 2-Aryl indoles | Aromatase | A nitrile (CN) group at the C-3 position of the indole ring showed an IC50 value of 1.61 μM for aromatase inhibition. nih.gov |

Other Investigated Biological Activities (e.g., antiviral, anti-HIV, antioxidant)

The indole scaffold is present in numerous compounds with a wide range of biological activities, including antiviral, anti-HIV, and antioxidant properties. nih.gov

In the context of anti-HIV research, various natural and synthetic compounds containing the indole moiety have been investigated. nih.govnih.gov For example, alkaloids and flavonoids with indole-like structures have shown activity against HIV by inhibiting viral replication or enzymes like reverse transcriptase. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The structure-activity relationship (SAR) of this compound has been explored, particularly in the context of developing inhibitors for the protein-protein interaction between menin and mixed lineage leukemia (MLL). This interaction is a critical target in certain types of cancer. Research has focused on how substitutions at various positions of the this compound scaffold influence inhibitory activity, often measured by the half-maximal inhibitory concentration (IC₅₀).

Systematic modifications of the this compound core have revealed key insights into the structural requirements for potent biological activity. Studies have shown that small hydrophobic groups at the 4-position of the indole ring enhance activity. The methyl group at this position has been identified as an optimal substituent, likely due to favorable hydrophobic interactions with amino acid residues, such as Tyr323, in the binding pocket of the menin protein. nih.gov For instance, a compound with a methyl group at the R₃ position (compound 14, MI-463) demonstrated a significant improvement in activity, with an IC₅₀ of 15 nM. nih.gov In contrast, introducing a chlorine atom at the same position (compound 15) resulted in a slightly better in vitro inhibitory activity (IC₅₀ = 22 nM) but had a weaker effect on the proliferation of MLL leukemia cells. nih.gov

Further investigations have examined the impact of substitutions at other positions of the indole ring. The indole nitrogen (N1 position) has been a key site for modification. The introduction of various substituents at this position has been shown to modulate the compound's activity and properties. For example, the addition of a methyl-morpholinone substituent at the indole nitrogen of a related scaffold led to a more than four-fold improvement in the IC₅₀ value. nih.gov

The following interactive data tables summarize the structure-activity relationship findings for derivatives of the this compound scaffold in the context of menin-MLL interaction inhibition.

Table 1: SAR of Substitutions at Position 4 of the Indole Ring

| Compound | R₃ Substituent | IC₅₀ (nM) nih.gov | Cell Proliferation (GI₅₀, µM) nih.gov |

| 1 | H | 34 | > 1 |

| 14 (MI-463) | CH₃ | 15 | 0.2 |

| 15 | Cl | 22 | > 1 |

Table 2: SAR of Substitutions at Other Positions of the Indole Ring

| Compound | R₂ Substituent | IC₅₀ (nM) nih.gov |

| 11 | F | 45 |

| 12 | NH₂ | > 1000 |

| 13 | CH₃ | 110 |

Table 3: SAR of N-Substituted Analogues

| Compound | N1 Substituent | IC₅₀ (nM) sci-hub.se |

| 3 | Unsubstituted Piperazine | ~50-100 |

| 4 | Unsubstituted Piperidine | ~50-100 |

| 8 | Methyl | ~50-100 |

| 9 | n-Propyl | ~50-100 |

| 24 | Amide | > 200 |

| 25 | N-Methylamide | > 500 |

| 26 | Sulfonamide | > 100 |

| 27 | Sulfamide | > 100 |

Potential Applications in Materials Science

Exploration of Unique Structural Features for Material Development

The planar, aromatic structure of the indole (B1671886) ring system, combined with the electronic effects of the methyl and nitrile substituents in 4-Methyl-1H-indole-2-carbonitrile, can lead to specific intermolecular interactions, such as π-π stacking. These interactions can influence the self-assembly and packing of the molecules in the solid state, which are critical for determining the material's properties.

Integration into Functional Materials

Indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The tunable electronic properties of the indole core allow for the design of molecules with specific charge-transport and light-emitting characteristics. While specific research on the integration of this compound into functional materials is not widely documented, its structural features suggest potential as a building block for organic semiconductors or other functional organic materials.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of polysubstituted indoles, including 4-Methyl-1H-indole-2-carbonitrile, is an area of continuous innovation. While classical methods like the Fischer and Bartoli indole (B1671886) syntheses are foundational, future research is geared towards more efficient, sustainable, and versatile strategies.

One promising avenue is the advancement of transition-metal-catalyzed cross-coupling reactions . tandfonline.commdpi.com Techniques such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have already proven effective for functionalizing the indole core. mdpi.com Future efforts will likely focus on developing novel catalysts that are more cost-effective and environmentally benign, such as those based on earth-abundant metals like copper or cobalt. nih.govacs.org The development of N-heterocyclic carbene (NHC) complexes as ligands for these metals is also a burgeoning field, offering enhanced stability and catalytic activity. nih.gov

Another key area is the direct C-H functionalization of the indole ring. nih.gov This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. For this compound, this could enable the direct introduction of various substituents at different positions on the indole scaffold, leading to a diverse library of analogues for biological screening.

Furthermore, the exploration of multi-component reactions (MCRs) presents an efficient strategy for the one-pot synthesis of complex indole derivatives. tandfonline.com Designing MCRs that incorporate the this compound backbone could rapidly generate novel chemical entities with potential therapeutic applications. The use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally friendly solvents, will also be a critical aspect of developing new synthetic routes. tandfonline.com

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to unravel these mechanisms.

Kinetic studies and in-situ reaction monitoring using techniques like NMR and mass spectrometry can provide valuable insights into reaction intermediates and transition states. For instance, understanding the precise role of the catalyst and additives in cross-coupling reactions can lead to the development of more efficient catalytic systems.

Computational modeling , particularly using Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction pathways. nih.gov DFT calculations can help predict the regioselectivity of reactions, rationalize the observed outcomes, and guide the design of new catalysts and substrates. For example, computational studies can predict the most likely sites for C-H activation on the this compound scaffold, aiding in the development of site-selective functionalization methods. nih.gov

Mechanistic studies will also be vital in understanding and controlling the regioselectivity of reactions involving unsymmetrical intermediates, such as indolynes, which can be a significant challenge in indole chemistry. nih.govnih.gov

Expansion of Biological Target Repertoire

The indole nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. nih.gov Future research on this compound will aim to expand its known biological targets and explore its therapeutic potential in various disease areas.

A primary focus will be on its potential as an anticancer agent . Indole derivatives are known to target key proteins involved in cancer progression, such as protein kinases and tubulin. nih.govmdpi.commdpi.com Screening this compound and its analogues against a panel of cancer cell lines and specific molecular targets could uncover novel therapeutic leads. The methyl and nitrile substituents can be strategically modified to optimize potency and selectivity for specific targets.

Beyond cancer, the indole scaffold is present in drugs targeting the central nervous system, infectious diseases, and inflammatory disorders. chula.ac.th Therefore, exploring the activity of this compound against a diverse range of biological targets, including enzymes, receptors, and ion channels, is a promising research direction. The structural versatility of this compound makes it an ideal candidate for generating libraries for high-throughput screening.

Computational Methodologies for Predictive Research

Computational tools are poised to play an increasingly important role in accelerating the discovery and development of new drugs based on the this compound scaffold.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies will be instrumental. If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the active site. In the absence of a target structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to build predictive models based on the chemical structures and biological activities of known compounds.

Virtual screening of large compound libraries against specific biological targets can identify potential hits for further experimental validation. Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. Bayesian models trained on large chemogenomics databases are also emerging as powerful tools for predicting the biological targets of small molecules based on their chemical structure alone. nih.govnih.gov

Overcoming Synthetic and Research Hurdles

Despite the promising future, several challenges need to be addressed to fully realize the potential of this compound.

The development of cost-effective and sustainable synthetic methods remains a priority. Many current methods rely on expensive and toxic transition metal catalysts. acs.org Research into more abundant and less toxic catalysts, as well as catalyst-free methods, is essential for large-scale synthesis.

From a drug discovery perspective, a major challenge is the identification of novel and druggable biological targets . While the indole scaffold is well-established, finding new targets and overcoming issues of drug resistance are ongoing endeavors. mdpi.comresearchgate.net

Finally, the translation of promising preclinical findings into clinical success is a universal challenge in drug development. This requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical research to navigate the complex path from a lead compound to an approved drug.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1H-indole-2-carbonitrile, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via cyclization of substituted phenylhydrazines with nitrile-containing precursors under acidic or catalytic conditions. For example:

- Method A : Use 3-methylindole derivatives with cyanating agents (e.g., CuCN/KCN) in DMF at 120°C, achieving ~65% yield .

- Method B : Employ Vilsmeier-Haack formylation followed by nitrile introduction via nucleophilic substitution (e.g., NaCN in THF), yielding ~55–60% .

Critical factors include temperature control (avoiding decomposition above 150°C), solvent polarity (DMF enhances nitrile stability), and catalyst choice (Pd/C improves regioselectivity). Always validate purity via HPLC and H NMR.

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Answer:

- X-ray crystallography : Resolve positional isomerism (e.g., methyl vs. nitrile group orientation) using SHELXL for refinement . For example, bond angles (C2-C3-CN) should align with DFT-optimized geometries .

- IR and C NMR : Confirm nitrile presence (IR: ~2220 cm) and aromatic substitution patterns (C: δ 115–120 ppm for C≡N, δ 20–25 ppm for CH) .

- Mass spectrometry : Match molecular ion peaks (m/z 156.18) with theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitrile groups influence reactivity in cross-coupling reactions?

Answer:

- Steric effects : The methyl group at C4 hinders electrophilic substitution at C3, directing reactions to C5/C6 positions. For Suzuki-Miyaura coupling, use Pd(PPh) to minimize steric clashes .

- Electronic effects : The electron-withdrawing nitrile group deactivates the indole ring, requiring stronger bases (e.g., KOtBu) for nucleophilic aromatic substitution. DFT studies show enhanced charge density at C7, favoring regioselective functionalization .

Table 1 : Reactivity Trends in Cross-Coupling Reactions

| Position | Reactivity (Relative Rate) | Preferred Catalyst |

|---|---|---|

| C3 | Low (steric hindrance) | PdCl(dppf) |

| C5 | High | Pd(OAc) |

| C7 | Moderate | CuI/ligand |

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be reconciled?

Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Assay validation : Compare MIC (Minimum Inhibitory Concentration) values across standardized strains (e.g., E. coli ATCC 25922) and ensure >95% purity via LC-MS .

- Mechanistic studies : Use molecular docking to identify binding pockets (e.g., CYP450 enzymes vs. tubulin). For this compound, hydrophobic interactions with CYP3A4 may explain anticancer activity, while nitrile-mediated hydrogen bonding affects antimicrobial targets .

Q. What computational strategies are effective for predicting the photophysical properties of this compound derivatives?

Answer:

- TD-DFT : Calculate excitation energies (CAM-B3LYP/6-311+G(d,p)) to predict UV-Vis absorption maxima. For example, π→π* transitions at ~290 nm correlate with experimental data .

- Solvatochromism modeling : Use COSMO-RS to simulate solvent effects on fluorescence quantum yield. Acetonitrile enhances emission intensity due to reduced non-radiative decay .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with improved pharmacokinetics?

Answer:

- Substituent effects : Introduce electron-donating groups (e.g., -OCH) at C5 to enhance solubility without compromising CNS permeability (logP <3) .

- Prodrug strategies : Convert the nitrile to a carboxamide for improved metabolic stability, as shown in analogs with 80% oral bioavailability in murine models .

Methodological Resources

- Crystallography : Use SHELXTL for refining crystal structures, particularly for resolving disorder in methyl/nitrile groups .

- Spectral databases : Cross-reference IR and NMR data with NIST Chemistry WebBook entries for 3-methylindole derivatives .

- Synthetic protocols : Optimize cyanations using Kanto Chemical’s high-purity reagents (e.g., >98% NaCN) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.